molecular formula C17H16N6O3S B5381360 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine

4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine

Cat. No.: B5381360
M. Wt: 384.4 g/mol
InChI Key: XDVYAMJVFQJEQR-UHFFFAOYSA-N
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Description

4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine is a complex organic compound that features a morpholine ring substituted with a nitrophenyl group and a phenyl-tetrazole moiety

Preparation Methods

The synthesis of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine typically involves multiple steps:

    Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.

    Synthesis of the Nitro-Substituted Phenyl Ring: The nitro group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reactions: The phenyl-tetrazole and nitrophenyl intermediates are then coupled using a sulfanyl linkage, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring, which can be achieved through a cyclization reaction involving an appropriate amine and an epoxide.

Chemical Reactions Analysis

4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine undergoes various chemical reactions:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl-tetrazole moiety can participate in nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the tetrazole ring.

    Cycloaddition: The tetrazole ring can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

    Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and diol.

Scientific Research Applications

4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine has several scientific research applications:

    Medicinal Chemistry: The compound’s tetrazole moiety is known for its bioisosteric properties, making it a valuable scaffold in drug design for targeting enzymes and receptors.

    Material Science: The nitrophenyl and tetrazole groups impart unique electronic properties, making the compound useful in the development of advanced materials such as organic semiconductors and explosives.

    Biological Studies: The compound can be used as a probe to study the interactions of tetrazole-containing molecules with biological macromolecules.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The tetrazole moiety can mimic the carboxylate group of natural substrates, allowing the compound to inhibit enzymes such as proteases and kinases.

    Receptor Binding: The phenyl-tetrazole group can interact with receptor sites through hydrogen bonding and π-π stacking interactions, modulating receptor activity.

    Electron Transfer: The nitrophenyl group can participate in redox reactions, facilitating electron transfer processes in biological and chemical systems.

Comparison with Similar Compounds

4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine can be compared with similar compounds such as:

    4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}piperidine: This compound features a piperidine ring instead of a morpholine ring, which may alter its pharmacokinetic properties.

    4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}aniline: The aniline derivative lacks the morpholine ring, potentially affecting its solubility and reactivity.

    4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}benzene: This simpler compound lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of a morpholine ring, nitrophenyl group, and phenyl-tetrazole moiety, which together impart a distinct set of chemical and biological properties.

Properties

IUPAC Name

4-[4-nitro-3-(1-phenyltetrazol-5-yl)sulfanylphenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c24-23(25)15-7-6-14(21-8-10-26-11-9-21)12-16(15)27-17-18-19-20-22(17)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVYAMJVFQJEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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